

Palmatine iodide foundational research studies

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Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

Cat. No.: S612881

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Chemical Profile and Basic Pharmacology

Palmatine is a quaternary protoberberine isoquinoline alkaloid found in several traditional medicinal plants like *Coptis chinensis* and *Phellodendron amurense* [1] [2] [3].

- **IUPAC Name:** 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium [3]
- **Molecular Formula:** $C_{21}H_{22}NO_4^+$ [3] [4]
- **CAS Number (Free Base):** 3486-67-7 [4]
- **CAS Number (Palmatine iodide):** 4880-79-9 [4]

The table below outlines its core biological activities.

Pharmacological Activity	Reported Targets / Mechanisms	Experimental Models (Examples)
Anticancer [1] [3] [5]	Induces apoptosis (\uparrow Bax, \uparrow caspase-3/9, \downarrow Bcl-2); causes G2/M cell cycle arrest; inhibits AURKA protein; inhibits NF- κ B / rpS6 signaling [1] [4] [5]	Human cancer cell lines (HCT-116, SW480, HT-29, MCF-7, CHOK-1, prostate cancer cells); HCT-116 mouse xenografts [3] [4] [5]
Anti-inflammatory [1] [2] [6]	Inhibits NF- κ B & NLRP3 inflammasome activation; decreases pro-inflammatory	DSS-induced colitis mouse model; LPS-induced inflammation in goat endometrial epithelial cells; acetic acid-induced gastric ulcers in rats [1] [2]

Pharmacological Activity	Reported Targets / Mechanisms	Experimental Models (Examples)
	cytokines (TNF- α , IL-6, IL-1 β) [1] [2]	
Antioxidant [2] [6]	Activates Nrf2/HO-1 signaling pathway; increases SOD; decreases MDA [2] [6]	Acute myocardial infarction (AMI) mouse model; D-galactosamine/lipopolysaccharide-induced liver failure in mice [4] [6]
Neuroprotective [1] [3]	Inhibits AChE, BChE, and neuraminidase-1; exhibits antidepressant effects by regulating MAO-A activity and corticosterone levels [1] [3]	<i>In vitro</i> enzyme assays; mouse models of chronic unpredictable mild stress [1] [3]
Metabolic Regulation [1] [3]	Induces insulin release; inhibits lens aldose reductase, sucrase, and maltase; reduces serum cholesterol & triglycerides [1] [3]	<i>In vitro</i> assays; hypercholesterolemia hamster models [1]
Antimicrobial [1] [3]	Inhibits Gram-positive bacteria; anti- <i>Helicobacter pylori</i> activity; weak anti-flavivirus activity [1] [3]	<i>In vitro</i> bactericidal and viral inhibition assays [1] [3]

Detailed Experimental Data and Protocols

The following tables summarize key quantitative data from *in vitro* and *in vivo* studies, which are crucial for dose and activity assessment.

Table 2: *In Vitro* Anticancer and Cytotoxicity Data

Cell Line	Assay Type	Tested Concentrations	Incubation Time	Key Results / IC ₅₀	Source
HCT-116, SW480 (Colon Cancer)	Cell Proliferation	88, 176, 352, 704 μ M	24, 48, 72 h	Decreased cell viability dose-dependently; induced G2/M phase arrest and apoptosis [4].	[4]
HT-29 (Colon Cancer)	Cell Proliferation	141, 282, 564, 1128 μ M	24, 48, 72 h	Decreased cell viability dose-dependently [4].	[4]
HEK 293-hIDO-1	Enzyme Inhibition (IDO-1)	N/A	N/A	IC ₅₀ = 3 μ M [4].	[4]
Prostate Cancer Cells	Growth Inhibition & Invasion	N/A	N/A	Selective growth inhibition of cancer cells; decreased rpS6 phosphorylation and NF- κ B activation [5].	[5]

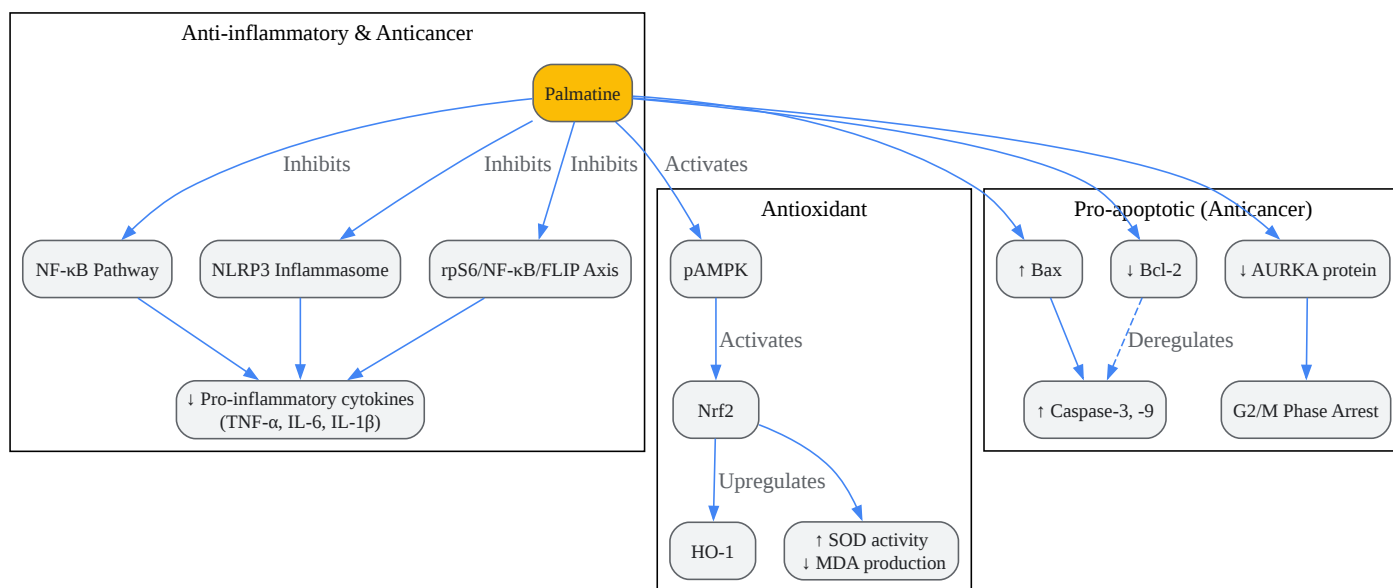
Table 3: *In Vivo* Efficacy and Protocol Data

Disease Model	Subject	Administration	Dosage	Treatment Duration	Key Outcomes	Source
Acute Myocardial Infarction (AMI)	Male C57 mice	Intragastric	20 mg/kg (LD), 100 mg/kg (HD)	30 days	\uparrow LVEF; \downarrow cardiac fibrosis; \downarrow TNF- α & IL-1 β ; \uparrow SOD; activated pAMPK/Nrf2 pathway [6].	[6]
DSS-induced Colitis	BALB/c mice	Oral gavage	50 mg/kg, 100 mg/kg	Daily for 7 days	Improved colitis, prevented inflammatory cell infiltration, regulated tight	[4]

Disease Model	Subject	Administration	Dosage	Treatment Duration	Key Outcomes	Source
					junction proteins [4].	
HCT-116 Xenograft	Mice (strain unspecified)	Oral	33.75, 67.5, 135 mg/kg	Once daily for 26 days	Inhibited tumor growth in a dose-dependent manner [4].	[4]
Fulminant Liver Failure	Male ICR mice	Intraperitoneal injection	25, 50, 100, 200 mg/kg	Single dose	Reduced liver injury [4].	[4]

Mechanisms and Signaling Pathways

Palmatine exerts its effects through multi-target mechanisms, primarily involving key signaling pathways related to inflammation, oxidation, and cellular metabolism.



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Overview of palmitate's multi-target mechanisms on key cellular pathways.

Toxicity and Pharmacokinetics

A comprehensive foundational guide must address palmitate's toxicity and absorption profile.

- **Toxicity Profile:** Studies indicate palmitate can have **DNA toxicity** and cause DNA strand breakage [1]. It exhibits concentration-dependent cytotoxicity to various cells, including cardiomyocytes and HepG2 cells, potentially causing arrhythmia and apoptosis [1]. However, some 9-O-substituted derivatives show reduced toxicity, suggesting a path for improving its safety profile [3].

- **Pharmacokinetics (PK):** A major challenge is its **low oral bioavailability**, attributed to poor absorption and it being a P-glycoprotein substrate [1] [2]. It binds strongly to serum proteins like bovine serum albumin (BSA) and hemoglobin, which can alter its distribution and activity [1]. After administration, it is widely distributed in tissues like the liver, kidney, and lung, but has a slow elimination rate [1]. The primary metabolites, such as **8-oxypalmatine**, may possess significant biological activity themselves [2].

Future Research Directions and Conclusion

To translate foundational research into clinical applications, several strategies are being explored:

- **Improving Bioavailability:** Structural modifications (like C13 alkylation) and advanced delivery systems (e.g., nano-delivery) are being investigated to enhance solubility and absorption [2].
- **Exploring Synergistic Effects:** As palmatine is often a component of herbal extracts (e.g., Nexrutine), research into its synergistic effects with other compounds could be valuable [5].
- **Clinical Validation:** Large-scale, robust clinical trials are necessary to confirm the efficacy and safety observed in preclinical models [2].

In conclusion, palmatine is a promising multi-target agent. While issues like bioavailability and toxicity require further investigation, its broad pharmacological profile makes it a compelling candidate for continued research and development.

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